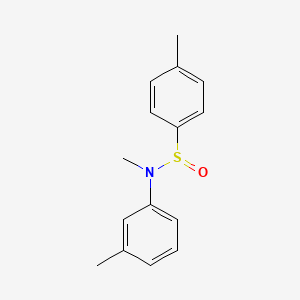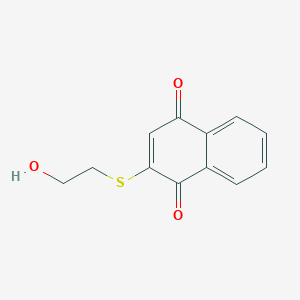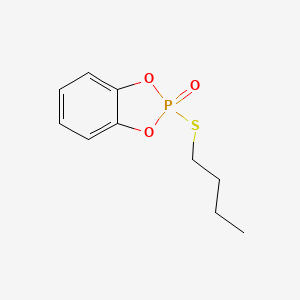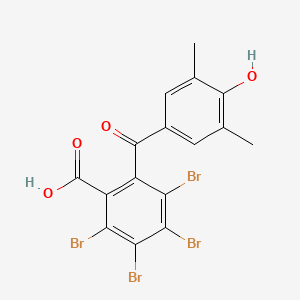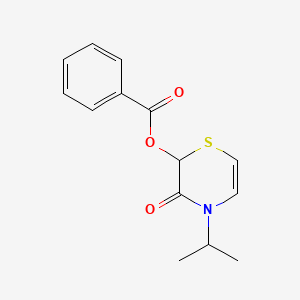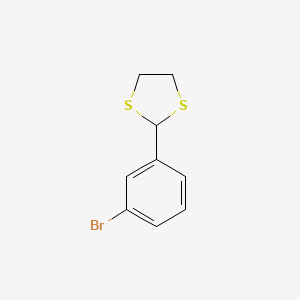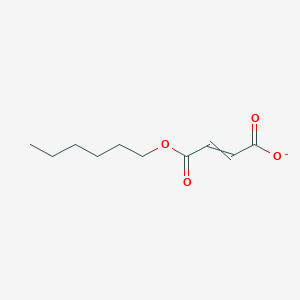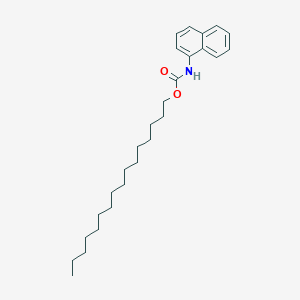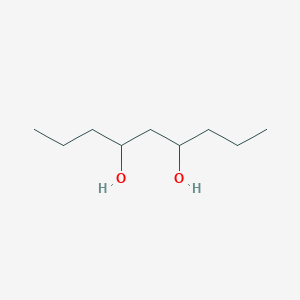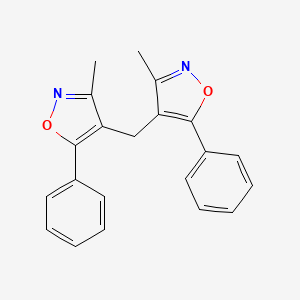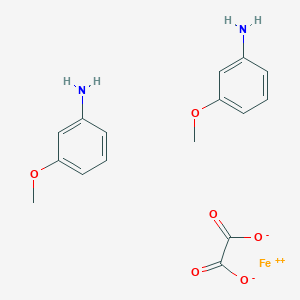
Iron, (ethanedioato(2-)-O,O')bis(3-methoxybenzenamine-N)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron, (ethanedioato(2-)-O,O’)bis(3-methoxybenzenamine-N)- is a complex compound that features iron as the central metal atom coordinated with ethanedioate (oxalate) and 3-methoxybenzenamine (m-anisidine) ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iron, (ethanedioato(2-)-O,O’)bis(3-methoxybenzenamine-N)- typically involves the reaction of iron salts with ethanedioate and 3-methoxybenzenamine under controlled conditions. A common method includes dissolving iron(III) chloride in water, followed by the addition of ethanedioic acid and 3-methoxybenzenamine. The reaction mixture is then stirred and heated to facilitate the formation of the desired complex. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pH, and concentration to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Iron, (ethanedioato(2-)-O,O’)bis(3-methoxybenzenamine-N)- can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, altering the oxidation state of the metal.
Reduction: The compound can be reduced, typically affecting the iron center.
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by adding excess of the new ligand under mild heating.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may result in higher oxidation states of iron complexes, while reduction may yield lower oxidation states. Substitution reactions will produce new complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Iron, (ethanedioato(2-)-O,O’)bis(3-methoxybenzenamine-N)- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and redox reactions.
Biology: Studied for its potential role in biological systems, particularly in mimicking metalloenzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
Wirkmechanismus
The mechanism of action of Iron, (ethanedioato(2-)-O,O’)bis(3-methoxybenzenamine-N)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The iron center can undergo redox changes, which are crucial for catalytic activity. The ethanedioate and 3-methoxybenzenamine ligands play a role in stabilizing the complex and modulating its reactivity. Molecular targets and pathways include interactions with biological molecules and participation in electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Iron, (ethanedioato(2-)-O,O’)bis(4-methoxybenzenamine-N)-
- Iron, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine-N)-
- Iron, (ethanedioato(2-)-O,O’)bis(4-methylbenzenamine-N)-
Uniqueness
Iron, (ethanedioato(2-)-O,O’)bis(3-methoxybenzenamine-N)- is unique due to the presence of the 3-methoxybenzenamine ligand, which imparts specific electronic and steric properties to the complex. This can influence its reactivity and stability compared to similar compounds with different substituents on the benzenamine ligand.
Eigenschaften
CAS-Nummer |
80660-63-5 |
|---|---|
Molekularformel |
C16H18FeN2O6 |
Molekulargewicht |
390.17 g/mol |
IUPAC-Name |
iron(2+);3-methoxyaniline;oxalate |
InChI |
InChI=1S/2C7H9NO.C2H2O4.Fe/c2*1-9-7-4-2-3-6(8)5-7;3-1(4)2(5)6;/h2*2-5H,8H2,1H3;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChI-Schlüssel |
MAKKNTVXBDDTRR-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=CC=CC(=C1)N.COC1=CC=CC(=C1)N.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



